Ethyl 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
Ethyl 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a chemical compound belonging to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic organic compounds. This compound features a trifluoromethyl group attached to the imidazo[1,2-a]pyridine ring, making it a unique and valuable molecule in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as ethyl 2-aminopyridine-3-carboxylate and trifluoromethylating agents.
Reaction Steps: The synthesis involves multiple steps, including trifluoromethylation, cyclization, and esterification. The trifluoromethylation step is crucial and can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods: On an industrial scale, the synthesis is optimized for high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to convert the trifluoromethyl group into a less electronegative group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Corresponding oxo derivatives.
Reduction Products: Reduced trifluoromethyl derivatives.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Mechanism of Action
Target of Action
Compounds with imidazo[1,2-a]pyridine core have been studied for their anti-proliferative activity against certain bacteria .
Mode of Action
Imidazo[1,2-a]pyridines have been known to undergo various radical reactions for direct functionalization .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Result of Action
Action Environment
It is generally recommended to ensure adequate ventilation when handling this compound .
Biochemical Analysis
Biochemical Properties
Ethyl 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to interact with certain proteases, altering their catalytic efficiency and substrate specificity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate certain signaling pathways that lead to increased cell proliferation and differentiation. Additionally, it can alter gene expression by binding to specific transcription factors, thereby regulating the transcription of target genes involved in cell growth and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. This binding often involves the formation of hydrogen bonds and van der Waals interactions, which stabilize the complex and modulate the activity of the target molecule. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are characterized by its stability and degradation over time. In vitro studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for prolonged experimental observations. It can undergo degradation under certain conditions, leading to the formation of inactive metabolites. Long-term studies have also indicated that the compound can have sustained effects on cellular function, including prolonged activation of signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular function and promote tissue regeneration. At high doses, it can exhibit toxic effects, including cellular apoptosis and tissue damage. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolic transformations can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels. Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing potential side effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s uptake, localization, and accumulation in target tissues. For instance, it can bind to plasma proteins, enhancing its solubility and transport in the bloodstream. Additionally, it can interact with membrane transporters, facilitating its entry into cells and distribution to specific subcellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be targeted to specific organelles, such as the nucleus or mitochondria, where it exerts its biological effects. This targeting is often mediated by specific signals or post-translational modifications that direct the compound to its site of action. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Scientific Research Applications
Ethyl 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to understand the role of trifluoromethyl groups in biological systems.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound is used in the production of materials with specific properties, such as enhanced stability and reactivity.
Comparison with Similar Compounds
Ethyl 3-amino-6-(trifluoromethyl)pyridine-2-carboxylate: Similar structure but lacks the imidazo ring.
Ethyl 3-amino-6-(trifluoromethyl)pyrimidin-2-carboxylate: Similar trifluoromethyl group but different heterocyclic core.
Uniqueness: Ethyl 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is unique due to its imidazo[1,2-a]pyridine core, which imparts distinct chemical and biological properties compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various fields, from synthetic chemistry to potential therapeutic applications. Its unique structure and reactivity make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
ethyl 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O2/c1-2-19-10(18)8-9(15)17-5-6(11(12,13)14)3-4-7(17)16-8/h3-5H,2,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPTXGFCVLFIOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(C=CC2=N1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401157816 | |
Record name | Ethyl 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401157816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171919-18-8 | |
Record name | Ethyl 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1171919-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401157816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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